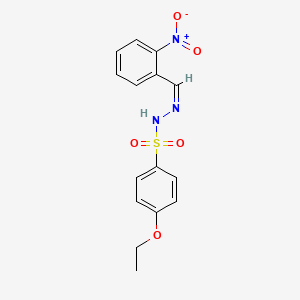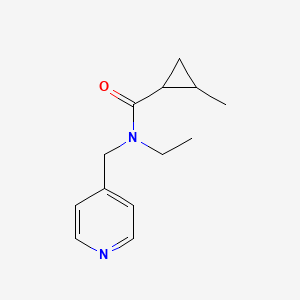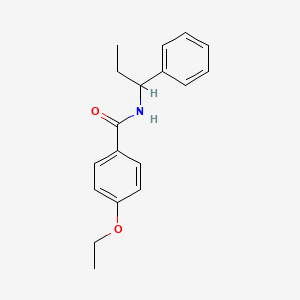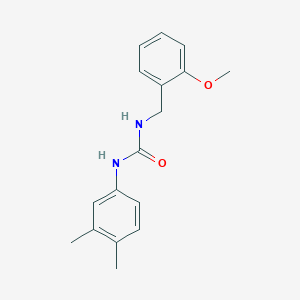![molecular formula C13H11N3O5 B5363874 6-[2-(2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5363874.png)
6-[2-(2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione, also known as MNPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPD is a member of the pyrimidine family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 6-[2-(2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, this compound has been found to modulate the activity of various ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor and the voltage-gated potassium channel.
Biochemical and Physiological Effects:
This compound has been found to exhibit diverse biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. This compound has also been found to exhibit antibacterial and antifungal activities against various pathogens. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. This compound has also been found to enhance cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
6-[2-(2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione offers several advantages for lab experiments, including its ease of synthesis, high purity, and diverse biological activities. This compound can be used as a tool compound for the investigation of various biological processes and pathways. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. Careful dose-response studies are required to determine the optimal concentration and duration of exposure for this compound in different experimental systems.
将来の方向性
6-[2-(2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has opened up several avenues for future research, including the development of novel drugs for the treatment of cancer and neurodegenerative diseases, the synthesis of new materials with unique properties, and the fabrication of nanoscale devices and sensors. Some of the future directions for this compound research include:
1. Investigation of the structure-activity relationship of this compound and its analogs for the optimization of biological activity and pharmacokinetic properties.
2. Development of this compound-based nanoscale devices and sensors for the detection of various biomolecules and pathogens.
3. Exploration of the potential of this compound as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
4. Investigation of the mechanism of action of this compound at the molecular level to identify potential targets for drug development.
5. Synthesis of novel materials using this compound as a building block for the development of new functional materials.
6. Development of this compound-based drug delivery systems for targeted and controlled release of therapeutic agents.
合成法
The synthesis of 6-[2-(2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is a multistep process that involves the reaction of 2-methoxybenzaldehyde with malononitrile, followed by the addition of nitroethane and then cyclization with acetic anhydride. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to achieve high yields and purity of this compound.
科学的研究の応用
6-[2-(2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, this compound has been found to exhibit anticancer, antitumor, and antimicrobial activities. This compound has also been explored as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique physical and chemical properties. In nanotechnology, this compound has been utilized for the fabrication of nanoscale devices and sensors.
特性
IUPAC Name |
6-[(E)-2-(2-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-21-10-5-3-2-4-8(10)6-7-9-11(16(19)20)12(17)15-13(18)14-9/h2-7H,1H3,(H2,14,15,17,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOZMUXGFMWISN-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5363796.png)


![ethyl ({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5363838.png)
![4-{[4-(2-methylbenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5363843.png)
![5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline](/img/structure/B5363846.png)
![2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5363851.png)

![4-{4-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B5363870.png)
![N-[2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-1,1-dimethyl-2-oxoethyl]-4-methylaniline](/img/structure/B5363872.png)
![3-(4-chlorophenyl)-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5363876.png)
![1-(2-thienyl)-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5363886.png)
